molecular formula C9H10N2O4S B13932909 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole

1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole

Cat. No.: B13932909
M. Wt: 242.25 g/mol
InChI Key: MJZNXPFRXLJMBV-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole is a chemical compound with a complex structure that includes a dihydroindole core substituted with a methylsulfonyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids for nitration and sulfonylation reactions, with careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted indoles and sulfonyl-substituted indoles. Examples are:

Uniqueness

What sets 2,3-Dihydro-1-(methylsulfonyl)-7-nitro-1H-indole apart is the specific combination of the nitro and methylsulfonyl groups on the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

1-methylsulfonyl-7-nitro-2,3-dihydroindole

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3

InChI Key

MJZNXPFRXLJMBV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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